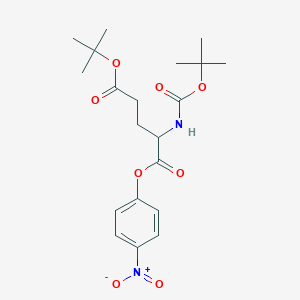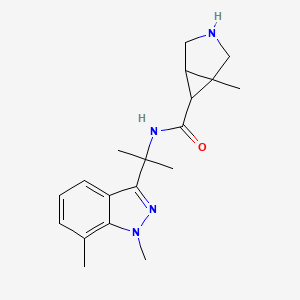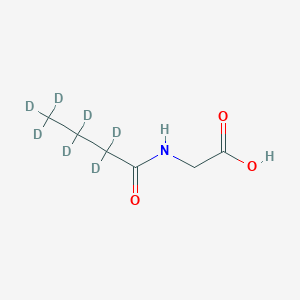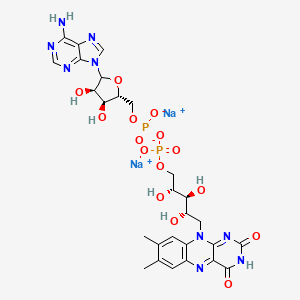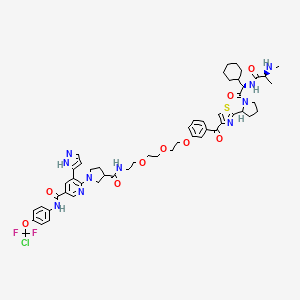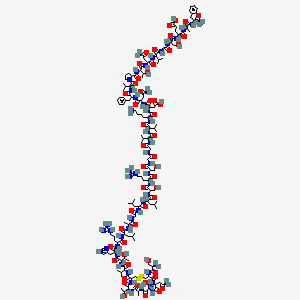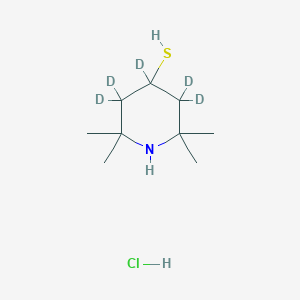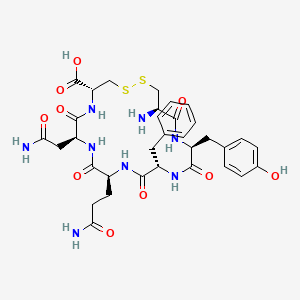
trans-Dihydro Tetrabenazine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dihydro Tetrabenazine-d7: is a deuterium-labeled derivative of tetrabenazine. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for pharmacokinetic and metabolic studies .
Preparation Methods
The synthesis of trans-Dihydro Tetrabenazine-d7 involves the incorporation of deuterium into the tetrabenazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes .
Chemical Reactions Analysis
trans-Dihydro Tetrabenazine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or alcohols .
Scientific Research Applications
trans-Dihydro Tetrabenazine-d7 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-Dihydro Tetrabenazine-d7 is similar to that of tetrabenazine. It acts as a reversible inhibitor of vesicular monoamine transporter type 2 (VMAT2), which is responsible for the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles . By inhibiting VMAT2, this compound depletes the levels of these neurotransmitters in the synaptic cleft, leading to a reduction in their signaling activity .
Comparison with Similar Compounds
trans-Dihydro Tetrabenazine-d7 is unique due to its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart, tetrabenazine . Similar compounds include:
Tetrabenazine: The parent compound, used for the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: An active metabolite of tetrabenazine, also used in the treatment of hyperkinetic movement disorders.
Deutetrabenazine: Another deuterium-labeled derivative of tetrabenazine, with similar applications and enhanced stability.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and stability due to the presence of deuterium in this compound and deutetrabenazine .
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3,12D |
InChI Key |
WEQLWGNDNRARGE-APILWHTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


